molecular formula C13H13NO4 B6506516 N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide CAS No. 1428359-64-1

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide

Cat. No.: B6506516
CAS No.: 1428359-64-1
M. Wt: 247.25 g/mol
InChI Key: SUVUJUURMGOFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2H-1,3-Benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide is a synthetic acetamide derivative characterized by a 1,3-benzodioxol (methylenedioxyphenyl) group connected via an oxygen-containing alkyne chain to an acetamide moiety. The compound’s structural uniqueness lies in the combination of the benzodioxol ring—a common pharmacophore in bioactive molecules—and the rigid but-2-yn-1-yl linker, which may influence its pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-10(15)14-6-2-3-7-16-11-4-5-12-13(8-11)18-9-17-12/h4-5,8H,6-7,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUVUJUURMGOFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC#CCOC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring is synthesized through a series of reactions starting from catechol and formaldehyde.

    Attachment of the Butynyl Chain: The benzodioxole is then reacted with propargyl bromide in the presence of a base to form the butynyl derivative.

    Acetylation: The final step involves the acetylation of the butynyl derivative using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group or the butynyl chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]acetamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with enzymes or receptors, modulating their activity. The butynyl chain may facilitate the compound’s binding to hydrophobic pockets within proteins, enhancing its biological effects.

Comparison with Similar Compounds

Egalognastat (N-(5-{4-[(1S)-1-(2H-1,3-Benzodioxol-5-yl)ethyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)acetamide)

  • Key Structural Differences : Incorporates a thiadiazole ring and piperazine group, replacing the alkyne chain in the target compound.
  • The thiadiazole and piperazine groups likely enhance its binding affinity to enzymatic targets .

N-[2-(1,3-Benzodioxol-5-yl)ethyl]-2-chloroacetamide

  • Key Structural Differences : Features a chloroacetamide group and ethyl linker instead of the alkyne chain.
  • Physicochemical Properties: Exhibits distinct hydrogen-bonding patterns in its crystal structure, influencing solubility and bioavailability.

Acetamide Derivatives with Varied Pharmacological Activities

N-Phenylacetamide Sulphonamides (Compounds 35–37)

  • Structural Features : Sulfonamide groups attached to phenyl rings (e.g., N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide).
  • Activity: Exhibit potent analgesic and anti-hypernociceptive effects, surpassing paracetamol in some cases. The sulfonamide moiety likely enhances interaction with pain-associated receptors, a mechanism distinct from the benzodioxol-alkyne scaffold .

Antimicrobial Acetamides (Compounds 47–50)

  • Structural Features : Benzo[d]thiazol-sulfonyl-piperazine substituents (e.g., compound 47: 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide).
  • Activity: Show broad-spectrum antibacterial and antifungal effects.

Acetamides with Antiproliferative Activity

Thiophene-Triazine Derivatives (Compounds 24–25)

  • Structural Features: Cyclopenta[b]thiophene and triazine rings (e.g., compound 24: N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide).
  • Activity : Inhibit tyrosine kinase receptors in MCF7 breast cancer cells. The triazine and thiophene systems enable ATP-binding site competition, a mechanism unlikely in the target compound due to its lack of heterocyclic kinase-targeting motifs .

Comparative Data Table

Compound Name/ID Core Structure Differences vs. Target Compound Key Pharmacological Activity Mechanism/Notes Reference
Egalognastat Thiadiazole + piperazine vs. alkyne chain O-GlcNAcase inhibition Enzyme-targeted; structural rigidity
N-Phenylacetamide 35 Sulfonamide + phenyl vs. benzodioxol-alkyne Analgesic COX or opioid receptor interaction
Antimicrobial Acetamide 47 Benzo[d]thiazol-sulfonyl-piperazine vs. benzodioxol Antibacterial (gram-positive) Membrane disruption
Antiproliferative Compound 24 Thiophene-triazine vs. benzodioxol Tyrosine kinase inhibition (MCF7) ATP-binding competition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.